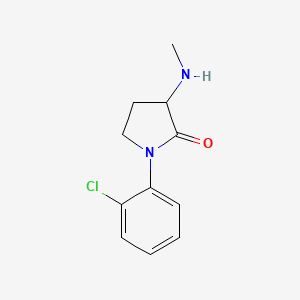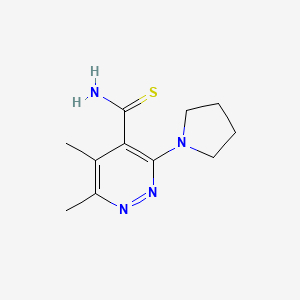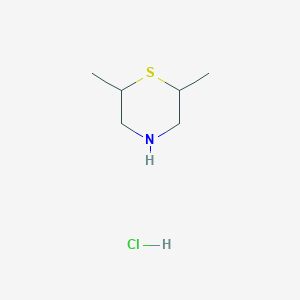amine CAS No. 1184458-35-2](/img/structure/B1423041.png)
[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine
Overview
Description
“2-(4-Methoxyphenyl)ethylamine” is a chemical compound with the CAS Number: 1184458-35-2 . It has a molecular weight of 223.32 . The IUPAC name for this compound is 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 223.32 . The IUPAC name for this compound is 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-propanamine .Scientific Research Applications
Electrophilic Amination in Asymmetric Hydroboration
- (Knight et al., 1997) explored the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This study includes the use of compounds related to 2-(4-Methoxyphenyl)ethylamine in catalytic hydroboration and amination sequences.
Enhanced Lipase-Catalyzed N-Acylation
- (Cammenberg et al., 2006) discusses the application of similar compounds in the enhanced lipase-catalyzed N-acylation process. This method is significant for preparing enantiopure amines, which are crucial in various pharmaceutical applications.
Synthesis in Organic Chemistry
- (Belova et al., 2017) studied the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate. These reactions are pertinent to the synthesis of various organic compounds including ureas and formamides.
Solar Cell Applications
- (Lv et al., 2014) researched amine-based fullerene derivatives for use in polymer solar cells. This study shows the potential of using amine derivatives, related to 2-(4-Methoxyphenyl)ethylamine, in enhancing the efficiency of solar cells.
Biocatalysis-Crystallization in Drug Synthesis
- (Hülsewede et al., 2020) developed an integrated biocatalysis-crystallization concept for the continuous synthesis of a compound closely related to 2-(4-Methoxyphenyl)ethylamine. This synthesis is crucial for producing rivastigmine, a drug for treating Alzheimer’s disease.
Inhibition of Melanin Production
- (Choi et al., 2002) investigated the effects of a compound structurally similar to 2-(4-Methoxyphenyl)ethylamine on melanin biosynthesis, indicating potential applications in dermatological treatments for hyper-pigmentation.
Safety And Hazards
properties
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGCLSQXQBQFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



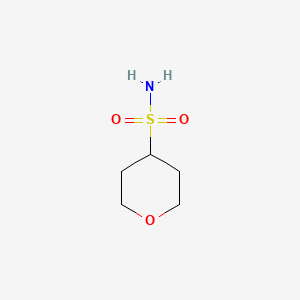
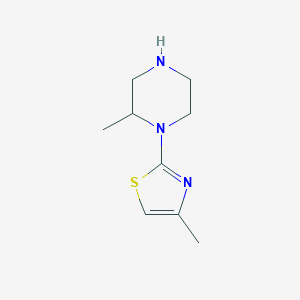
![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)
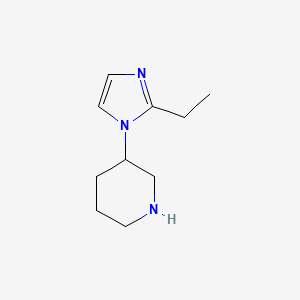
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

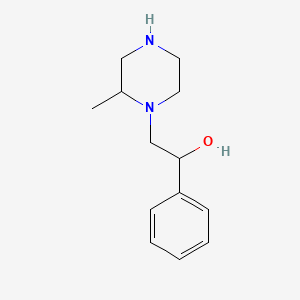
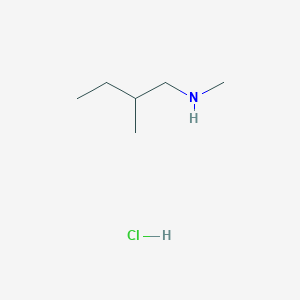
![1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422975.png)
